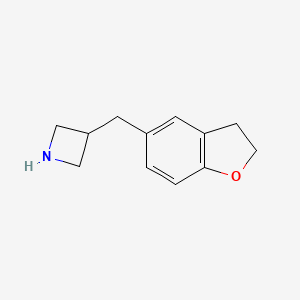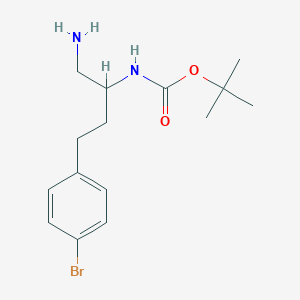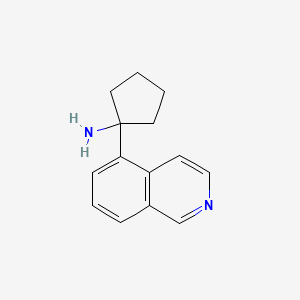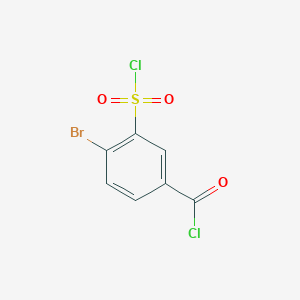![molecular formula C14H17NO6 B13531867 3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups that can be selectively removed under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group and the esterification of a carboxylic acid group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The esterification can be achieved using methanol and a strong acid like sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: Conversion of the methoxycarbonyl group to a carboxylic acid using aqueous base or acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Substitution: Various acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Deprotected Amines: Resulting from the removal of the Boc group.
Carboxylic Acids: Formed from the hydrolysis of the methoxycarbonyl group.
Amides and Derivatives: Produced through substitution reactions involving the amino group.
Wissenschaftliche Forschungsanwendungen
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid is widely used in scientific research, particularly in:
Wirkmechanismus
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions . The methoxycarbonyl group can be hydrolyzed to a carboxylic acid, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-protected Amino Acids: Similar in structure and function, used in peptide synthesis.
Methoxycarbonyl-protected Compounds: Used for protecting carboxylic acids.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both Boc and methoxycarbonyl groups, allowing for selective protection and deprotection of functional groups during complex synthetic processes .
Eigenschaften
Molekularformel |
C14H17NO6 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-10-6-8(11(16)17)5-9(7-10)12(18)20-4/h5-7H,1-4H3,(H,15,19)(H,16,17) |
InChI-Schlüssel |
CWHIYJICTFINJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


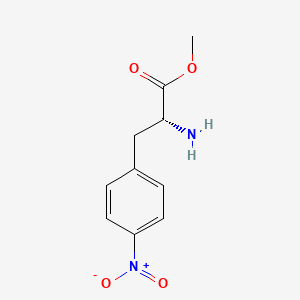
![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)
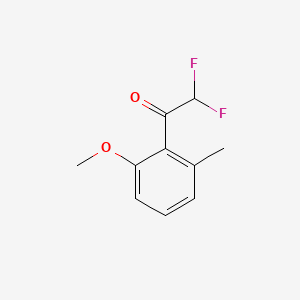

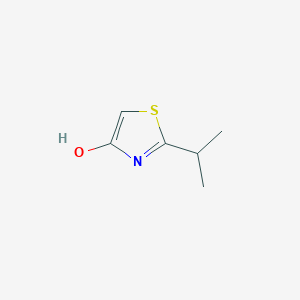
![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
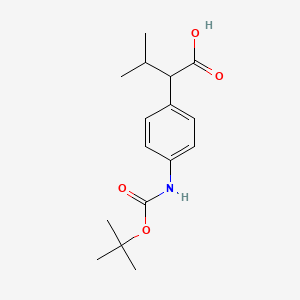
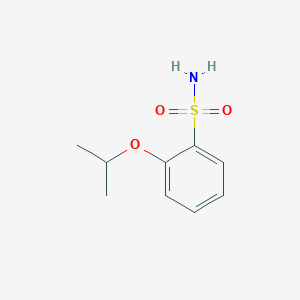
![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
